(3-Methyl-[1,2,4]triazolo[4,3-A]pyridin-8-YL)methanol

p38 MAP kinase Bioisostere design Fragment-based drug discovery

(3-Methyl-[1,2,4]triazolo[4,3-A]pyridin-8-YL)methanol (C₈H₉N₃O, MW 163.18) is a heterobicyclic building block comprising a 1,2,4-triazole ring fused to a pyridine core, bearing a methyl substituent at the triazole 3-position and a hydroxymethyl group at the pyridine 8-position. The compound belongs to the [1,2,4]triazolo[4,3-a]pyridine class, a privileged scaffold validated across multiple therapeutic target families including kinases (c-Met, p38 MAPK, VEGFR-2), 11β-hydroxysteroid dehydrogenase type 1, and bromodomain-containing proteins.

Molecular Formula C8H9N3O
Molecular Weight 163.18 g/mol
Cat. No. B13045341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methyl-[1,2,4]triazolo[4,3-A]pyridin-8-YL)methanol
Molecular FormulaC8H9N3O
Molecular Weight163.18 g/mol
Structural Identifiers
SMILESCC1=NN=C2N1C=CC=C2CO
InChIInChI=1S/C8H9N3O/c1-6-9-10-8-7(5-12)3-2-4-11(6)8/h2-4,12H,5H2,1H3
InChIKeyJBYNPINCNYNKIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (3-Methyl-[1,2,4]triazolo[4,3-A]pyridin-8-YL)methanol – CAS 2102411-85-6 for Medicinal Chemistry and Chemical Biology Research


(3-Methyl-[1,2,4]triazolo[4,3-A]pyridin-8-YL)methanol (C₈H₉N₃O, MW 163.18) is a heterobicyclic building block comprising a 1,2,4-triazole ring fused to a pyridine core, bearing a methyl substituent at the triazole 3-position and a hydroxymethyl group at the pyridine 8-position . The compound belongs to the [1,2,4]triazolo[4,3-a]pyridine class, a privileged scaffold validated across multiple therapeutic target families including kinases (c-Met, p38 MAPK, VEGFR-2), 11β-hydroxysteroid dehydrogenase type 1, and bromodomain-containing proteins [1]. Its dual-functional architecture—combining the 3-methyl-triazolopyridine bioisostere with a primary alcohol derivatization handle—positions it as a versatile intermediate for fragment-based drug discovery (FBDD), targeted protein degradation (PROTAC linker attachment), and photoaffinity probe construction [2].

Why Generic [1,2,4]Triazolo[4,3-a]pyridine Analogs Cannot Replace (3-Methyl-[1,2,4]triazolo[4,3-A]pyridin-8-YL)methanol in Target-Focused Synthesis


Simple positional isomers or des-methyl analogs of the triazolopyridine scaffold fail to replicate the combined pharmacophoric and synthetic utility of this compound. The 3-methyl substituent on the triazole ring is not a passive adornment: in the p38 MAP kinase inhibitor program, the 3-methyl-[1,2,4]triazolo[4,3-a]pyridine fragment functioned as a superior bioisostere of the benzimidazolone nucleus, delivering triazole-based inhibitors (compounds 20 and 25) that were significantly more potent experimentally than the benzimidazolone template they were modeled after [1]. Patent literature explicitly identifies 3-methyl-substituted triazolopyridines as the most preferred embodiments for CNS-active anxiolytic agents, distinguishing them from their 3-unsubstituted counterparts [2]. Furthermore, the 8-hydroxymethyl group provides an essential synthetic handle that is absent in simple 3-methyl-[1,2,4]triazolo[4,3-a]pyridine (CAS 1004-65-5). This handle has been exploited in clinical-stage programs: BMS-823778, a 1,2,4-triazolopyridinyl-methanol derived analog, achieved 11β-HSD-1 IC₅₀ = 2.3 nM with >10,000-fold selectivity, and SAR optimization focused specifically on the 3- and 8-positions to enhance metabolic stability [3]. Substituting a des-methyl or 8-unsubstituted analog therefore eliminates both a validated potency determinant and a critical conjugation site, compromising downstream synthetic tractability and biological performance.

Quantitative Differentiation Evidence: (3-Methyl-[1,2,4]triazolo[4,3-A]pyridin-8-YL)methanol vs. Closest Analogs


3-Methyl-Triazolopyridine Fragment as a Superior p38 MAP Kinase Bioisostere vs. Benzimidazolone Template

The 3-methyl-[1,2,4]triazolo[4,3-a]pyridine fragment—the core scaffold of the target compound—was evaluated alongside pyridine, benzimidazolone, and benzotriazole fragments as H-bond acceptor bioisosteres for p38 MAP kinase inhibitor design. Comparative evaluation demonstrated that triazolopyridine-based inhibitors 20 and 25 exhibited significantly greater experimental potency than the benzimidazolone inhibitors they were designed to mimic [1]. An X-ray crystal structure of inhibitor 25 bound to p38α (PDB 1ZZL, resolution 2.00 Å) revealed that the triazole group functions as an unexpected dual H-bond acceptor, inducing movement of the crossover connection of p38α—a binding mode unattainable by the benzimidazolone template [1].

p38 MAP kinase Bioisostere design Fragment-based drug discovery

3-Methyl vs. 3-Unsubstituted Triazolopyridine: Patent-Explicit Preference for Anxiolytic Activity

U.S. Patent 4,550,166 (American Cyanamid, 1985) on (pyridinyl)-1,2,4-triazolo[4,3-a]pyridines as anxiolytic agents contains explicit paired claims for 3-methyl and 3-unsubstituted analogs at each pyridinyl substitution position. The specification states that compounds bearing a methyl group at the 3-position are the 'most preferred' embodiments of the invention [1]. This preference is reflected in the claim structure: for every positional isomer claimed (5-, 6-, 7-, and 8-pyridinyl), both the 3-methyl and 3-H variants are individually claimed as distinct chemical entities, indicating that the 3-methyl substitution was considered non-obvious and materially relevant to biological activity [1].

CNS drug discovery Anxiolytic agents Structure-activity relationship

Triazolopyridinyl-Methanol Pharmacophore: BMS-823778 11β-HSD-1 Inhibition and Selectivity vs. Close Structural Analogs

BMS-823778, a 1,2,4-triazolopyridinyl-methanol derivative structurally elaborated from the same core scaffold as the target compound, was identified as a potent 11β-HSD-1 inhibitor (IC₅₀ = 2.3 nM) with >10,000-fold selectivity over the 11β-HSD-2 isoform [1]. The SAR campaign that produced BMS-823778 specifically optimized substituents at the 3- and 8-positions of the triazolopyridine (TZP) core to enhance metabolic stability [1]. The progenitor compound 1 showed IC₅₀ = 1.6 nM against human 11β-HSD-1 but suffered from PXR transactivation liability (EC₅₀ > 50 μM), which was mitigated through 3,8-disubstitution optimization leading to BMS-823778 [1]. The clinical candidate achieved robust pharmacodynamic effects in cynomolgus monkeys (ED₅₀ = 0.6 mg/kg) and DIO mice (ED₅₀ = 34 mg/kg), with oral bioavailability ranging from 44% to 100% across preclinical species [1].

11β-HSD-1 inhibition Metabolic disease Selectivity profiling

8-Hydroxymethyl Derivatization Handle: BRD4 Photoaffinity Probe Structural Validation vs. 8-Unsubstituted Scaffolds

The 8-hydroxymethyl (or derived 8-amino) functionality of the target compound scaffold has been directly exploited in a published photoaffinity-based fragment-screening platform. A diazirine-tagged chemical probe incorporating the 3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl moiety via a propanamide linker was co-crystallized with the N-terminal bromodomain of human BRD4, yielding a high-resolution X-ray structure (PDB 7A9U, resolution 1.44 Å) [1]. This probe was part of a library of 100 diazirine-tagged fragments screened against six protein targets, and the triazolopyridine-containing probe was among the hits that enabled unambiguous binding site mapping by peptide mass spectrometry [1]. By contrast, 3-methyl-[1,2,4]triazolo[4,3-a]pyridine (CAS 1004-65-5), lacking the 8-substituent, cannot serve as a conjugation anchor point for linker attachment, making it unsuitable for chemical probe or PROTAC construction.

Chemical biology Photoaffinity labeling Bromodomain targeting

c-Met Kinase Selectivity of Triazolopyridine Derivatives vs. Reference Inhibitors SGX-523 and JNJ-38877605

Although the target compound itself is a building block rather than a final bioactive molecule, the [1,2,4]triazolo[4,3-a]pyridine scaffold has been systematically evaluated for c-Met kinase inhibition in direct comparison with clinical-stage reference compounds. Zhao et al. (2016) reported compound 4d from a triazolopyridine series that selectively inhibited c-Met with no effect on 59 other kinases in a comprehensive selectivity panel [1]. In vivo, 4d·CH₃SO₃H demonstrated superior tumor growth inhibition compared to SGX-523 (a Phase II c-Met inhibitor) in a dose-dependent manner in both MKN-45 gastric and NCI-H1993 NSCLC xenograft models [1]. Pharmacokinetically, 4d·CH₃SO₃H achieved biological half-lives and plasma exposure values higher than those of JNJ-38877605 (Janssen's Phase I c-Met inhibitor), while maintaining acceptable acute and long-term toxicity profiles [1]. These data establish the triazolopyridine scaffold's competitive advantage over reference c-Met inhibitors in a head-to-head in vivo context.

c-Met kinase Cancer therapeutics Kinase selectivity profiling

Preferred Application Scenarios for (3-Methyl-[1,2,4]triazolo[4,3-A]pyridin-8-YL)methanol in Research and Industrial Procurement


Kinase-Focused Fragment Library Construction for p38 MAPK and c-Met Drug Discovery

The 3-methyl-triazolopyridine core has been crystallographically validated as a dual H-bond acceptor bioisostere of the benzimidazolone nucleus in p38α kinase (PDB 1ZZL), with triazole-based inhibitors significantly outperforming the benzimidazolone template in potency [1]. The 8-hydroxymethyl group provides a direct conjugation handle for fragment growing, merging, or linking strategies. For c-Met programs, the triazolopyridine scaffold has demonstrated superior in vivo efficacy relative to SGX-523 and improved pharmacokinetics over JNJ-38877605 [2]. Procuring this specific building block enables parallel exploration of both kinase targets from a common, crystallographically validated starting point.

PROTAC Degrader and Chemical Probe Synthesis via 8-Hydroxymethyl Conjugation

The 8-hydroxymethyl (or derived 8-amino) moiety has been directly exploited in a published BRD4 photoaffinity probe, where the 3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl fragment was conjugated to a diazirine photoaffinity tag via a propanamide linker and co-crystallized with BRD4-BD1 at 1.44 Å resolution (PDB 7A9U) [3]. This precedent validates the 8-position as a solvent-exposed, conjugation-compatible exit vector suitable for linker attachment in PROTAC bifunctional molecules, HaloTag probes, or fluorescent tracer synthesis, without disrupting target engagement.

11β-HSD-1 Inhibitor Lead Optimization Leveraging the Triazolopyridinyl-Methanol Pharmacophore

BMS-823778, a 1,2,4-triazolopyridinyl-methanol derivative, achieved clinical candidate status as an 11β-HSD-1 inhibitor with IC₅₀ = 2.3 nM and >10,000-fold selectivity over 11β-HSD-2 [4]. The SAR campaign explicitly identified optimization of 3- and 8-position substituents as critical for mitigating PXR transactivation liability while maintaining potency [4]. The target compound, bearing both the 3-methyl and 8-hydroxymethyl groups, serves as an ideal starting material for synthesizing focused analog libraries around the BMS-823778 chemotype, particularly for programs targeting metabolic syndrome and type 2 diabetes.

Anxiolytic and CNS Drug Discovery Based on Patent-Validated 3-Methyl Preference

U.S. Patent 4,550,016 explicitly identifies 3-methyl-substituted 1,2,4-triazolo[4,3-a]pyridines as the most preferred embodiments for anxiolytic activity, with individual composition-of-matter claims for each 3-methyl positional isomer [5]. The 8-hydroxymethyl substituent on the target compound further enables late-stage functionalization to generate diverse 8-substituted analogs for CNS SAR exploration. For neuroscience-focused medicinal chemistry teams, procuring the 3-methyl-8-hydroxymethyl variant aligns with the patent-preferred substitution pattern while maximizing synthetic degrees of freedom.

Quote Request

Request a Quote for (3-Methyl-[1,2,4]triazolo[4,3-A]pyridin-8-YL)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.